Enprostil

説明

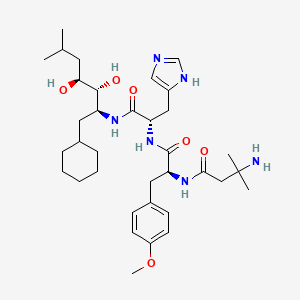

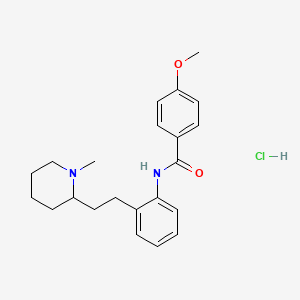

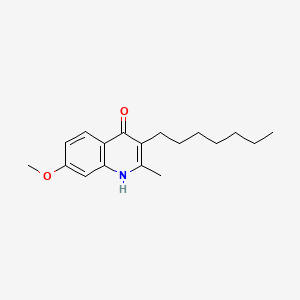

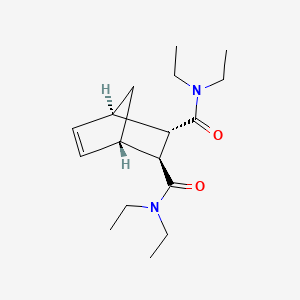

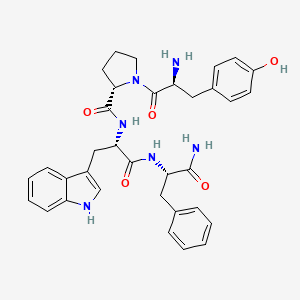

Enprostil is a synthetic analogue of prostaglandin E2 . It is effective in the treatment of patients with duodenal or gastric ulcers . Gastric acid secretion is suppressed by up to 80% for almost 12 hours after single doses of enprostil .

Synthesis Analysis

Enprostil is a synthetic analogue of prostaglandin E2 . The synthesis of prostaglandins, including Enprostil, is of utmost importance due to their valuable medicinal applications and unique chemical structures .Molecular Structure Analysis

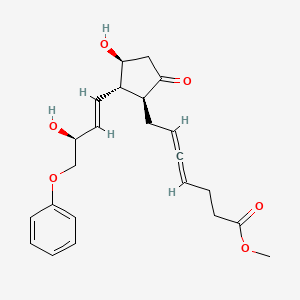

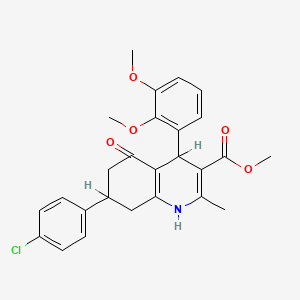

The molecular formula of Enprostil is C23H28O6 . It has a molecular weight of 400.5 g/mol . The structure of Enprostil includes an ether group substituted with a benzene ring .Chemical Reactions Analysis

Enprostil, as a synthetic analogue of prostaglandin E2, has shown to suppress gastric acid secretion . It also reduces the secretion of pepsin, another ‘aggressive’ factor in peptic ulcer disease .Physical And Chemical Properties Analysis

Enprostil has a molecular weight of 400.5 g/mol . It is a synthetic analogue of prostaglandin E2 .科学的研究の応用

Gastric Acid Secretion Inhibition

Enprostil is known to be a potent inhibitor of gastric HCl secretion, which is crucial in the treatment of gastric conditions like ulcers. It suppresses gastric acid secretion by up to 80% for almost 12 hours after single doses .

Selective Receptor Agonism

Unlike prostaglandin E2, which activates all four cellular receptors (EP1, EP2, EP3, and EP4), Enprostil is more selective, primarily binding to and activating the EP3 receptor .

Pepsin Secretion Reduction

Enprostil also plays a role in reducing the secretion of pepsin, another factor in peptic ulcer disease, contributing to its therapeutic efficacy .

作用機序

Target of Action

Enprostil is a synthetic prostaglandin designed to resemble dinoprostone . It primarily targets the EP3 receptor , a subtype of the prostaglandin E2 (PGE2) receptors . These receptors play a crucial role in various physiological processes, including inflammation modulation and gastrointestinal tract protection .

Mode of Action

Unlike PGE2, which binds to and activates all four cellular receptors (EP1, EP2, EP3, and EP4), enprostil is a more selective receptor agonist. It binds to and activates primarily the EP3 receptor . This selective activation is expected to result in a narrower range of actions, potentially avoiding some of the unwanted side-effects and toxicities of PGE2 .

Biochemical Pathways

Enprostil’s action revolves around its ability to mimic the effects of natural prostaglandins, particularly PGE2, on the gastric mucosa . Prostaglandins are lipid compounds that perform a variety of physiological functions, including the modulation of inflammation and protection of the gastrointestinal tract .

Pharmacokinetics

It’s known that enprostil can suppress gastric acid secretion by up to 80% for almost 12 hours after single doses . This suggests that enprostil has a significant bioavailability and a lasting effect on its target sites.

Result of Action

Enprostil has been found to be a highly potent inhibitor of gastric HCl secretion . This results in a decrease in the secretion of pepsin, another ‘aggressive’ factor in peptic ulcer disease . Moreover, enprostil inhibits basal and postprandial gastrin release . Some evidence suggests that bicarbonate secretion is enhanced by enprostil , which could contribute to the mucosal protective effects of enprostil.

Action Environment

The efficacy of enprostil can be influenced by various environmental factors. For instance, the drug’s antisecretory properties can protect the gastric mucosa against aspirin-induced injury . The occurrence of side effects such as diarrhea, which happens in about 10% of patients, can affect the drug’s efficacy . It’s also prudent to avoid the use of enprostil in pregnant women until the drug’s abortifacient properties, if any, are clearly defined .

将来の方向性

特性

InChI |

InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3/b14-13+/t2?,17-,19-,20-,22-/m1/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOJVMZPWPAXER-VFJVYMGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCC=C=CC[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](COC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401021647 | |

| Record name | Enprostil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Enprostil | |

CAS RN |

73121-56-9 | |

| Record name | Enprostil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-chlorobenzoyl)amino]benzoic Acid](/img/structure/B1671281.png)